2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a reactive group, such as a halide or a nitro group.
Coupling Reaction: The functionalized naphthalene derivative is coupled with a phenyl derivative that contains a reactive group compatible with the naphthalene derivative.
Introduction of the Pyrrolidinone Moiety: The coupled product is then reacted with a pyrrolidinone derivative under specific conditions to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(15-17-7-3-6-16-5-1-2-8-20(16)17)23-18-10-12-19(13-11-18)24-14-4-9-22(24)26/h1-3,5-8,10-13H,4,9,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOIDWVOVVIIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.